Technical Deep Dive: Vapitadine Dihydrochloride Mechanism of Action
Technical Deep Dive: Vapitadine Dihydrochloride Mechanism of Action
Classification: Investigational H1-Antihistamine (Norpiperidine Imidazoazepine Class) Compound ID: R129160 | CAS: 279253-83-7 (Dihydrochloride)
Executive Summary
Vapitadine dihydrochloride (R129160) represents a distinct evolution in the pharmacophore design of H1-antihistamines.[1] Unlike first-generation agents that freely penetrate the blood-brain barrier (BBB) causing sedation, and second-generation agents that rely primarily on lipophobicity or high protein binding to minimize CNS entry, Vapitadine utilizes a transport-mediated exclusion mechanism .
It is a potent, selective inverse agonist at the Histamine H1 receptor, chemically characterized as a norpiperidine imidazoazepine. Its clinical value proposition lies in its engineered affinity for P-glycoprotein (P-gp), acting as a substrate for this efflux transporter to actively pump the drug out of the CNS, thereby achieving a "virtual" CNS-impermeability despite its lipophilic nature.
Molecular Mechanism of Action (MOA)
H1 Receptor Inverse Agonism
While often termed an "antagonist," Vapitadine functions mechanistically as an inverse agonist . The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that exhibits constitutive activity (basal signaling) even in the absence of histamine.
-
Binding Dynamics: Vapitadine binds to the transmembrane domain of the H1 receptor, stabilizing the receptor in its inactive (
) conformation. -
Signaling Blockade: By locking the receptor in the
state, it prevents the conformational shift to the active ( ) state required to couple with the protein. -
Downstream Effect: This blockade inhibits the activation of Phospholipase C (PLC), preventing the hydrolysis of PIP2 into IP3 and DAG. Consequently, the release of intracellular calcium (
) from the endoplasmic reticulum is suppressed, halting the NF- B inflammatory cascade and endothelial permeability (wheal and flare).
The P-Glycoprotein (P-gp) Efflux Mechanism
The defining feature of Vapitadine is its interaction with the MDR1 (ABCB1) transporter.
-
Substrate Recognition: The imidazoazepine core of Vapitadine is recognized by the P-gp efflux pump expressed on the luminal membrane of brain capillary endothelial cells.
-
Active Extrusion: Upon passive diffusion into the endothelial cell, Vapitadine is immediately captured by P-gp and hydrolyzed ATP is used to pump the molecule back into the blood circulation against its concentration gradient.
-
Result: A brain-to-plasma concentration ratio of
, ensuring zero occupancy of CNS H1 receptors involved in wakefulness.
Visualization of Signaling Pathways[2]
Diagram 1: H1 Receptor Blockade & Gq Signaling
This diagram illustrates the physiological cascade triggered by Histamine and the specific blockade point of Vapitadine.
Caption: Vapitadine stabilizes the H1 receptor in an inactive conformation, preventing Gq-mediated calcium release.
Experimental Validation Framework
To rigorously validate the mechanism described above, the following self-validating protocols are recommended. These protocols prioritize causality and reproducibility.
Protocol A: Radioligand Binding Assay (Ki Determination)
Objective: Quantify the affinity of Vapitadine for the human H1 receptor compared to reference standards.
-
Preparation: Express human recombinant H1 receptors in CHO (Chinese Hamster Ovary) cells. Prepare membrane homogenates.
-
Ligand: Use
-Pyrilamine as the radioligand (Specific Activity ~30 Ci/mmol). -
Incubation:
-
Mix 200 µg membrane protein with 2 nM
-Pyrilamine. -
Add Vapitadine at concentrations ranging from
to M. -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine
from the displacement curve and calculate using the Cheng-Prusoff equation: Self-Validation Check: The of -Pyrilamine must be experimentally verified in saturation binding assays prior to competition assays.
Protocol B: MDR1-MDCK Permeability Assay (BBB Proxy)
Objective: Confirm Vapitadine is a P-gp substrate (mechanism of non-sedation).
-
Cell Line: Use MDCK (Madin-Darby Canine Kidney) cells transfected with the human MDR1 gene (encoding P-gp).
-
Setup: Seed cells on Transwell® inserts to form a polarized monolayer (TEER > 800
). -
Transport Phase:
-
Apical to Basolateral (A-B): Add Vapitadine (10 µM) to the apical chamber.
-
Basolateral to Apical (B-A): Add Vapitadine (10 µM) to the basolateral chamber.
-
-
Inhibition Control: Repeat the assay in the presence of Cyclosporin A (10 µM), a known P-gp inhibitor.
-
Analysis: Measure drug concentration via LC-MS/MS after 2 hours.
-
Efflux Ratio (ER) Calculation:
Interpretation: An ER > 2.0 that is significantly reduced by Cyclosporin A confirms the drug is a P-gp substrate.
Quantitative Data Summary
The following data synthesizes preclinical findings comparing Vapitadine to standard-of-care antihistamines.
| Parameter | Vapitadine (R129160) | Cetirizine (2nd Gen) | Diphenhydramine (1st Gen) |
| H1 Receptor Affinity ( | 19 nM | ~10-20 nM | ~15 nM |
| H1 Selectivity | >10,000x vs Muscarinic | High | Low (Anticholinergic effects) |
| Brain/Plasma Ratio | < 0.1 | < 0.2 | > 1.0 |
| P-gp Substrate Status | Yes (High Affinity) | Low/Moderate | No |
| Sedation Potential | Negligible | Low | High |
| Cardiotoxicity (hERG) | No effect at therapeutic dose | Low Risk | Risk at high doses |
Diagram 2: The Blood-Brain Barrier Exclusion Mechanism
This diagram details why Vapitadine remains peripheral, ensuring safety.
Caption: P-gp actively pumps Vapitadine out of endothelial cells back into the blood, preventing CNS entry.
References
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Janssens, F., et al. (2005).[1] "Norpiperidine Imidazoazepines as a New Class of Potent, Selective, and Nonsedative H1 Antihistamines."[2][3] Journal of Medicinal Chemistry. [Link]
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National Center for Advancing Translational Sciences (NCATS). "Vapitadine Dihydrochloride Entry." Inxight Drugs. [Link]
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PubChem. "Vapitadine (Compound Summary)." National Library of Medicine. [Link]
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Beetens, J., et al. (2007).[1] "Oral vapitadine, a new non-sedating antihistamine, relieves itch associated with atopic dermatitis."[1][3][4][5] Barrier Therapeutics Clinical Data. [Link] (Referenced via corporate summaries of Phase II data).
-
Megens, A., et al. (2009).[2] "In vitro phospholipidosis screening assay." Toxicology in Vitro. (Context on safety profiling of Vapitadine class). [Link]
